molecular formula C9H15ClN2O2S2 B7897475 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride

2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride

Cat. No.: B7897475
M. Wt: 282.8 g/mol
InChI Key: VADQJXUVXHFZDQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a piperazine derivative characterized by a thiophene sulfonyl group and a methyl substituent on the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological and industrial applications, including roles as catalysts, intermediates in organic synthesis, and bioactive agents . The thiophene moiety in this compound may enhance its electronic properties and binding affinity in biological systems, while the sulfonyl group contributes to stability and solubility.

Similar protocols are described for other piperazine sulfonamides .

Properties

IUPAC Name

2-methyl-1-thiophen-2-ylsulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2.ClH/c1-8-7-10-4-5-11(8)15(12,13)9-3-2-6-14-9;/h2-3,6,8,10H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADQJXUVXHFZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine

The 2-methylpiperazine intermediate is synthesized via N-alkylation of piperazine. A representative protocol involves:

  • Reacting piperazine with methyl iodide (1.2 eq) in anhydrous THF

  • Using potassium carbonate (3 eq) as a base at 60°C for 12 hours

  • Isolating 2-methylpiperazine with 78% yield after aqueous workup

Alternative methods employ reductive amination, though alkylation remains preferred for cost efficiency.

Sulfonation with Thiophene-2-sulfonyl Chloride

The critical sulfonation step utilizes thiophene-2-sulfonyl chloride (1.1 eq) under inert conditions:

ParameterConditionSource
SolventDichloromethane (DCM)
BaseDIPEA (3 eq)
Temperature0°C → RT over 4 hours
Yield85–92%

Mechanistic studies show the reaction proceeds via nucleophilic aromatic substitution, with the methyl group directing sulfonation to the piperazine nitrogen.

Hydrochloride Salt Formation

Final salt precipitation employs:

  • Gaseous HCl bubbled into an ethyl acetate solution of the free base

  • Stirring at −20°C for crystallization

  • Isolation by vacuum filtration (95% purity by HPLC)

Process Optimization Strategies

Protecting Group Chemistry

The IJNRD study demonstrates Boc-protection/deprotection sequences to prevent side reactions:

  • Boc-anhydride (1.5 eq) in DMF at 0°C

  • Deprotection with 4M HCl/dioxane (20 vol%)

This approach increased overall yield from 62% to 81% in multi-step syntheses.

Catalytic Enhancements

Patent WO2014191548A1 reveals Pd-mediated coupling methods:

  • Pd(OAc)₂ (0.1 eq) with Xantphos ligand (0.2 eq)

  • 80°C in toluene for 8 hours

  • 94% conversion efficiency

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 3.06 (d, J = 9.0 Hz, CH₂-piperazine)

  • δ 7.40 (s, thiophene-H)

  • δ 8.0 (s, NH·HCl)

HRMS (ESI⁺) :

  • Calculated: [M+H]⁺ 283.04

  • Observed: 283.02

Purity Assessment

Industrial batches achieve:

  • ≥99.5% purity by ion chromatography

  • Residual solvents <50 ppm (ICH Q3C guidelines)

Industrial Scaling Considerations

Cost Analysis

ComponentCost/kg (USD)Contribution (%)
Thiophene-2-sulfonyl chloride42058
Methyl iodide9523
Solvent recovery−19 (credit)

Data from Amber MolTech LLC shows 82% cost reduction via solvent recycling.

Environmental Impact

The Synnova Intermediates process achieves:

  • E-factor: 12.7 kg waste/kg product

  • 94% atom economy in sulfonation step

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine on the piperazine ring (not bearing the sulfonyl group) can undergo alkylation or arylation under basic conditions. For example:

Reaction TypeReagents/ConditionsOutcomeSource
N-AlkylationAlkyl halides, K₂CO₃, CH₃CN, refluxSubstituted piperazine derivatives
Aryl CouplingPd(OAc)₂, BINAP, Cs₂CO₃, toluene, 80°CCross-coupled aromatic products

Mechanistic Insight : The lone pair on the piperazine nitrogen attacks electrophiles (e.g., alkyl halides), facilitated by bases like K₂CO₃ to deprotonate the amine . Palladium-catalyzed couplings enable C–N bond formation with aryl halides .

Reduction and Oxidation Reactions

The sulfonamide group exhibits limited redox activity, but the piperazine ring and thiophene moiety may participate:

Reaction TypeReagents/ConditionsOutcomeSource
Sulfonamide ReductionLiAlH₄, THF, r.t.Not observed; sulfonamides resist reduction
Thiophene OxidationH₂O₂, acidic conditionsSulfone formation (theoretical)

Key Note : Sulfonamides are typically stable toward reduction , but the thiophene ring may oxidize to a sulfone under strong oxidative conditions.

Hydrolysis and Stability

The sulfonamide bond (S–N) demonstrates stability under mild conditions but may cleave under extreme acidity/basicity:

ConditionsOutcomeSource
6M HCl, refluxPartial cleavage to thiophene-2-sulfonic acid and piperazine
14M NaOH, ethanolNo degradation (stable up to 100°C)

Industrial Relevance : Hydrolytic stability is critical for pharmaceutical applications, requiring pH-controlled formulations .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring may undergo halogenation or nitration at the 5-position due to electron-rich sulfur heteroatom:

Reaction TypeReagents/ConditionsOutcomeSource
BrominationBr₂, FeBr₃, DCM, 0°C5-Bromo-thiophene derivative
NitrationHNO₃, H₂SO₄, 50°C5-Nitro-thiophene product

Regioselectivity : Electron-donating sulfonyl groups direct electrophiles to the 5-position of thiophene .

Complexation and Ligand Behavior

The piperazine nitrogen can act as a ligand in coordination chemistry:

Metal IonConditionsApplicationSource
Cu(II)Aqueous methanol, r.t.Catalytic complexes for oxidation
Pd(II)DMF, 80°CCross-coupling catalysts

Structural Impact : Coordination alters the piperazine ring’s conformation, enhancing catalytic activity in cross-coupling reactions .

Scientific Research Applications

Anticancer Activity

Research has indicated that piperazine derivatives, including those similar to 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride, exhibit promising anticancer properties. For instance, compounds derived from piperazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that certain piperazine derivatives demonstrated significant cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

Inhibition of Lysyl Oxidase (LOX)

LOX is a critical enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix, making it a target for cancer metastasis inhibition. Compounds with similar structures to this compound have been evaluated for their ability to inhibit LOX activity. One study reported that modifications at the sulfonyl linker significantly enhanced LOX inhibition potency, suggesting that structural analogs could be developed for therapeutic use .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique thiophene-sulfonyl-piperazine framework allows for the synthesis of various derivatives through established organic reactions such as nucleophilic substitutions and coupling reactions. The ability to modify the thiophene ring or the piperazine moiety opens pathways for creating novel compounds with tailored biological activities .

Structure-Activity Relationship Studies

The structural characteristics of this compound are pivotal in understanding its biological activity. Studies focusing on structure-activity relationships (SAR) have shown that modifications to the thiophene and piperazine components can significantly influence pharmacological properties. For example, altering substituents on the thiophene ring can enhance binding affinity to specific biological targets, making it a subject of interest in drug design .

Case Studies and Research Findings

StudyFocus AreaKey Findings
LOX InhibitionIdentified structural modifications leading to enhanced LOX inhibition; compounds showed IC50 values significantly lower than initial hits.
Anticancer ActivityDemonstrated improved cytotoxicity in tumor models compared to standard treatments; explored three-component reactions leading to novel derivatives.
Synthetic MethodologiesDiscussed various synthetic routes for piperazine-containing drugs; highlighted the importance of piperazine in optimizing pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives vary significantly based on substituents, which influence physicochemical properties and biological activity. Key analogues include:

Compound Name Substituents Molecular Weight Key Features Reference
2-Methyl-1-(thiophene-2-sulfonyl)-piperazine HCl Thiophene-2-sulfonyl, methyl Not specified Thiophene enhances π-π interactions; sulfonyl group improves stability
1-(5-Chloro-2-methoxyphenyl)piperazine HCl 5-Chloro-2-methoxyphenyl 263.16 Aryl substituent for receptor targeting; used in CNS drug development
HBK14–HBK19 Series Phenoxyethoxyethyl, methoxyphenyl ~400–450 Bulky substituents for enhanced pharmacokinetics; studied as dual receptor ligands
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid HCl Thiophene-carboxylic acid, methyl 276.75 Combines thiophene with carboxylic acid for solubility and bioactivity

Key Observations :

  • Thiophene vs.

Physicochemical Properties

Thermal Stability:
  • Piperazine Hydrochloride : Shows 5.08% mass loss at 25–140°C due to solvent volatilization .
  • Piperazine Dihydrochloride : Loses 13.90% mass at 25–190°C, attributed to water release .
  • Target Compound : Expected to exhibit higher thermal stability than piperazine hydrochloride due to the thiophene sulfonyl group, which may form stronger intermolecular interactions.
NMR Spectral Data:
  • Piperazine derivatives show distinct $ ^1H $ and $ ^{13}C $ NMR shifts based on substitution. For example:
    • Piperazine hydrochloride: $ ^1H $ δ 3.11 (deshielded N–H), $ ^{13}C $ δ 45.3 .
    • 1-(5-Chloro-2-methoxyphenyl)piperazine HCl: Aromatic protons (δ 6.5–7.5) and methoxy groups (δ ~3.8) dominate .
    • Target Compound : Predicted $ ^1H $ signals for thiophene (δ ~7.0–7.5) and sulfonyl groups (δ ~3.5–4.0 for S–O) .

Yield and Efficiency :

  • Direct synthesis of benzylpiperazine from pre-stocked piperazine hydrochloride achieves 81–85% yields .
  • Thiophene-containing derivatives (e.g., compound in ) often require AuCl$_3$-catalyzed reactions for higher yields (~70–80%) .

Biological Activity

2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects. The discussion is supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a thiophene-2-sulfonyl group and a methyl group. This unique structure contributes to its interaction with various biological targets.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives containing thiophene and piperazine moieties. This compound has shown promising results against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli13
Pseudomonas aeruginosa14

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF7).

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)20
MCF10A (Non-tumorigenic)>50

The anticancer activity is attributed to the compound's ability to inhibit topoisomerase II, a key enzyme involved in DNA replication.

The biological activity of this compound can be explained through its interactions with specific molecular targets:

  • Enzyme Inhibition: The thiophene ring facilitates π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acids, modulating the activity of enzymes or receptors.
  • Receptor Agonism: Similar compounds have been shown to act as agonists at dopamine receptors, which could contribute to neuropharmacological effects .

Case Studies

A study focusing on the structure-activity relationship (SAR) of piperazine derivatives revealed that modifications to the thiophene and piperazine rings significantly affect their biological activity. Compounds that retained the thiophene sulfonyl group exhibited enhanced antimicrobial and anticancer properties compared to those lacking this feature .

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride?

The synthesis involves sulfonylation of the piperazine core using thiophene-2-sulfonyl chloride. A standard protocol includes:

  • Reacting 2-methylpiperazine with thiophene-2-sulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
  • Maintaining temperatures between 0–5°C to control exothermic reactions.
  • Neutralizing excess sulfonyl chloride with aqueous sodium bicarbonate (pH 8–9).
  • Purification via recrystallization from ethanol/water (3:1 v/v) yields the hydrochloride salt. Optimizing stoichiometry (1:1 molar ratio) minimizes di-sulfonylated by-products .

Advanced: How can rotational isomerism in the sulfonamide group complicate NMR characterization, and what analytical strategies resolve this?

The sulfonamide group’s restricted rotation creates distinct NMR signals for rotational isomers . To address this:

  • Use high-resolution NMR (≥500 MHz) and variable-temperature experiments (e.g., 25–60°C) to coalesce split peaks.
  • Confirm assignments via 2D COSY and NOESY to distinguish between axial/equatorial proton environments.
  • Cross-validate with LC-HRMS (e.g., [M+H]+ calculated for C₉H₁₅N₂O₂S₂Cl: 307.02) to ensure molecular integrity .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (particle size <5 µm).
  • Storage : Airtight containers under inert gas (argon) at 15–25°C, isolated from strong oxidizers (e.g., peroxides).
  • Spill Management : Neutralize with sodium carbonate and adsorb using vermiculite .

Advanced: How can researchers optimize reaction yields while minimizing thiophene ring sulfonation side reactions?

Competitive sulfonation at the thiophene’s β-position can be mitigated by:

  • Protecting group strategies : Temporarily blocking the thiophene’s reactive sites with tert-butyldimethylsilyl (TBDMS) groups.
  • Low-temperature kinetics : Conduct reactions at –10°C to favor amine sulfonylation over aromatic electrophilic substitution.
  • Catalytic control : Employing DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation (yield improvement: ~15–20%) .

Basic: Which analytical techniques are recommended for assessing purity and structural integrity?

  • HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, λ = 220 nm.
  • FT-IR : Confirm sulfonamide S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹.
  • Elemental Analysis : Acceptable tolerance ±0.4% for C, H, N, S .

Advanced: What experimental designs address discrepancies in biological activity assays caused by hydrochloride counterion variability?

  • Counterion standardization : Recrystallize the compound using concentrated HCl in isopropanol to ensure consistent HCl stoichiometry.
  • Ion-pair chromatography : Monitor counterion content via IC (ion chromatography) with suppressed conductivity detection.
  • Comparative assays : Test free base vs. hydrochloride forms in parallel to isolate counterion effects on receptor binding .

Basic: How is the compound’s stability profiled under different storage conditions?

  • Accelerated stability studies : 40°C/75% RH for 6 months. Degradation <2% by HPLC indicates room-temperature stability.
  • Light sensitivity : Store in amber glass; UV-visible spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability).
  • Solution stability : PBS (pH 7.4) at 37°C shows <5% decomposition over 72 hours .

Advanced: What computational methods predict the compound’s solubility and partition coefficient (log P)?

  • Molecular dynamics simulations : Use AMBER or GROMACS with TIP3P water models to estimate aqueous solubility.
  • QSAR models : Apply Molinspiration or ACD/Percepta to calculate log P (predicted ~1.8 ±0.3).
  • Experimental validation : Shake-flask method (octanol/water) with HPLC quantification .

Basic: What are the key regulatory considerations for using this compound in preclinical studies?

  • IACUC protocols : Ensure compliance with OECD Guidelines 423 (acute toxicity) and 407 (repeated-dose 28-day).
  • Genotoxicity screening : Ames test (OECD 471) and micronucleus assay (OECD 487) required for impurity profiling.
  • Environmental safety : Dispose via EPA-approved incineration (40 CFR Part 261) .

Advanced: How can researchers resolve contradictory bioactivity data arising from polymorphic forms?

  • Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetone) to isolate forms.
  • PXRD and DSC : Characterize thermal transitions (melting points ±5°C) and crystal lattice parameters.
  • In vitro correlation : Compare IC50 values of polymorphs against target enzymes (e.g., kinase assays) .

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